Lipophilicity Profile: Computed LogP and LogD Differentiate This Compound from Close Regioisomers and Chain Variants
Computational prediction using ACD/Labs Percepta Platform (version 14.0) provides a LogP value of 1.35 for the neutral species and a LogD at pH 7.4 of -0.16 for 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-amine . Alternative computational sources (ChemScene) report LogP of 2.3163 . The difluoromethoxy group contributes to a lipophilicity profile that is distinct from unsubstituted methoxy analogs (which typically exhibit lower LogP values) and from trifluoromethoxy analogs (which exhibit substantially higher LogP values). The calculated TPSA of 44.48 Ų and molar refractivity of 53.0±0.3 cm³ provide additional differentiation parameters . No direct comparator experimental LogP data are available for this specific compound, but the difluoromethoxy moiety is recognized as an isosteric replacement that modulates lipophilicity while maintaining or improving metabolic stability relative to methoxy groups [1].
| Evidence Dimension | Predicted lipophilicity (LogP and LogD pH 7.4) |
|---|---|
| Target Compound Data | LogP = 1.35 (ACD/Labs); LogP = 2.3163 (ChemScene computed); LogD (pH 7.4) = -0.16; TPSA = 44.48 Ų |
| Comparator Or Baseline | Structural class inference: difluoromethoxy-substituted phenylalkylamines exhibit intermediate lipophilicity between methoxy (lower) and trifluoromethoxy (higher) analogs |
| Quantified Difference | No direct comparator experimental data available; LogD pH 7.4 of -0.16 indicates moderate hydrophilic character under physiological conditions |
| Conditions | ACD/Labs Percepta Platform v14.0 computational prediction; ChemScene internal computed properties |
Why This Matters
Lipophilicity (LogD) is a critical determinant of membrane permeability, oral bioavailability potential, and blood-brain barrier penetration in drug discovery programs; selection of the precise substitution pattern ensures reproducible physicochemical behavior in screening assays.
- [1] Meanwell NA. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. 2018;61(14):5822-5880. (Background reference on difluoromethoxy as bioisostere). View Source
